sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
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Overview
Description
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of phosphatidylserine, a phospholipid component commonly found in biological membranes. It is known for its involvement in cellular signaling and membrane structure maintenance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate typically involves the esterification of glycerol with octadec-9-enoic acid, followed by the phosphorylation of the resulting diester. The amino acid serine is then introduced to form the final product. The reaction conditions often require the use of catalysts such as dicyclohexylcarbodiimide and dimethylaminopyridine to facilitate esterification and phosphorylation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures high yield and purity of the final product. The scalability of these methods allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biochemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives may exhibit different biological activities and properties, making them useful for various research and industrial applications.
Scientific Research Applications
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate has numerous scientific research applications, including:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions.
Biology: Plays a role in cell membrane structure and function, making it a valuable tool for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cognitive disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its potential health benefits.
Mechanism of Action
The compound exerts its effects by integrating into cell membranes and participating in cellular signaling pathways. It interacts with various molecular targets, including membrane proteins and enzymes, to modulate cellular functions. The phosphorylation state of the compound plays a crucial role in its activity, influencing its interactions with other molecules and its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylserine: A closely related compound with similar structural features and biological functions.
Phosphatidylcholine: Another phospholipid that shares some functional similarities but differs in its head group composition.
Phosphatidylethanolamine: Similar in structure but with an ethanolamine head group instead of serine.
Uniqueness
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate is unique due to its specific combination of fatty acid chains and the presence of a serine head group. This unique structure allows it to participate in specific biochemical processes and interactions that are not possible with other phospholipids.
Properties
IUPAC Name |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHZNDUWYZIXFY-YORIBCANSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H77NNaO10P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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